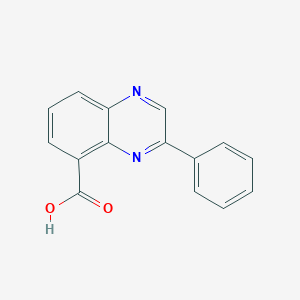

3-Phenylquinoxaline-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-phenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGUXVBKAIKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571386 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162135-93-5 | |

| Record name | 3-Phenylquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Phenylglyoxal () reacts with 3,4-diaminobenzoic acid () in a 1:1 molar ratio under acidic conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the quinoxaline ring. Glacial acetic acid is typically used as both the solvent and catalyst, with reflux temperatures (110–120°C) and reaction times of 2–6 hours.

Example Protocol

-

Combine phenylglyoxal (2.0 mmol) and 3,4-diaminobenzoic acid (2.0 mmol) in 10 mL glacial acetic acid.

-

Reflux the mixture at 120°C for 4 hours.

-

Cool to room temperature, pour into ice water, and neutralize with sodium carbonate.

-

Extract with dichloromethane, dry over anhydrous , and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound.

Yield Optimization

Key factors influencing yield include:

-

Stoichiometry : A slight excess of phenylglyoxal (1.1 equivalents) improves conversion.

-

Acid Strength : Higher acetic acid concentrations accelerate cyclization but may promote side reactions.

-

Purification : Column chromatography yields purer products (>95%) compared to recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation offers a faster and more energy-efficient alternative to traditional thermal methods. While originally developed for 2,3-diphenylquinoxaline, this approach can be adapted for this compound by substituting 3,4-diaminobenzoic acid for o-phenylenediamine.

Procedure and Advantages

-

Mix phenylglyoxal (2.0 mmol), 3,4-diaminobenzoic acid (2.0 mmol), and acetic acid (5 mL) in a microwave vessel.

-

Irradiate at 150°C for 15–20 minutes using a 300 W microwave reactor.

-

Work up the reaction as described in Section 1.1.

Advantages

-

Reduced Reaction Time : 20 minutes vs. 4 hours for thermal methods.

-

Higher Yield : Reported yields increase from 70% (thermal) to 85% (microwave).

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thermal Condensation | Acetic acid, reflux | 4 h | 70 | 95 |

| Microwave | Acetic acid, 150°C | 20 m | 85 | 97 |

| Bromination-Carbonylation | , CO, 75°C | 6 h | 60 | 90 |

Key Insights

-

Condensation methods are simpler and more scalable.

-

Microwave synthesis offers the best balance of speed and efficiency.

-

Bromination-carbonylation is less practical due to complexity and lower yield.

Experimental Considerations

Solvent and Catalyst Selection

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinoxaline derivatives, including 3-phenylquinoxaline-5-carboxylic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes and inhibit enzyme activity makes it a potential candidate for developing new antibiotics.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes. This inhibition could lead to applications in treating inflammatory diseases and conditions.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in these technologies.

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and electrical conductivity. Its incorporation into polymer matrices can improve material properties for various applications, including coatings and composites.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

In research conducted by Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed significant antimicrobial activity, supporting further development as a novel antibiotic .

Mecanismo De Acción

The mechanism of action of 3-Phenylquinoxaline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Key Observations:

Core Heterocycle Differences: Quinoxaline derivatives (e.g., this compound) exhibit two nitrogen atoms in their bicyclic structure, enhancing π-π stacking interactions and binding affinity in biological systems compared to oxazole or isoxazole derivatives .

Substituent Effects: The phenyl group at position 3 in this compound increases hydrophobicity compared to methyl or methoxy substituents in analogues like 3-methyl-quinoxaline-5-carboxylic acid or 5-methoxyquinoline-3-carboxylic acid .

Carboxylic Acid Position: The C5-carboxylic acid in this compound may favor hydrogen bonding in drug-receptor interactions, whereas C3 or C4 positions in other analogues (e.g., 5-methoxyquinoline-3-carboxylic acid) alter solubility and electronic distribution .

Actividad Biológica

3-Phenylquinoxaline-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 264.28 g/mol. The compound features a quinoxaline core, characterized by a bicyclic structure containing two nitrogen atoms, which contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects against various bacterial strains. Studies have shown minimum inhibitory concentrations (MICs) in the range of 3.91–500 µg/mL, indicating moderate to good activity against pathogens like Mycobacterium tuberculosis .

- Antifungal Properties : In vitro studies have revealed antifungal activity, although specific data on the efficacy against various fungal strains is limited.

- Anticancer Effects : The compound has been evaluated for its anticancer properties, showing the ability to induce apoptosis and cell cycle arrest in cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these cell lines were reported as low as 1.9 µg/mL, suggesting strong potential as an anticancer agent .

- Enzyme Inhibition : this compound acts as an inhibitor of α-glucosidase, impacting carbohydrate metabolism and potentially aiding in the management of diabetes by reducing postprandial hyperglycemia .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound inhibits α-glucosidase by binding to its active site, thereby preventing substrate access and reducing glucose absorption .

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antitubercular Activity : A study demonstrated that derivatives of quinoxaline, including this compound, exhibited promising antitubercular activity with MIC values indicating effectiveness against Mycobacterium tuberculosis .

- Cytotoxicity in Cancer Cells : Research involving MCF-7 breast cancer cells showed that treatment with this compound led to significant cell death compared to control groups, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of related quinoxaline derivatives:

| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |

|---|---|---|---|

| 2,3-Diphenylquinoxaline-5-carboxylic acid | C21H14N2O2 | Similar structure; potential antineoplastic agent | Not specified |

| This compound | C16H12N2O2 | Unique phenyl substitution; strong anticancer effects | 1.9 µg/mL |

| 2-Phenylquinoxaline-5-carboxylic acid | C15H12N2O2 | One less phenyl group; different reactivity | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenylquinoxaline-5-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer: The compound is typically synthesized via condensation reactions between phenylglyoxal derivatives and 5-carboxyquinoxaline precursors. Yield optimization depends on solvent polarity (e.g., DMF or ethanol), reaction temperature (80–120°C), and catalytic systems (e.g., Lewis acids like ZnCl₂). Post-synthetic purification via recrystallization in mixed solvents (e.g., ethanol/water) is critical to remove unreacted intermediates .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR: H and C NMR spectra confirm the phenyl and quinoxaline ring connectivity, with characteristic deshielding of the carboxylic proton (~12–13 ppm) and aromatic protons (7–8.5 ppm).

- IR: A strong absorption band at ~1700 cm confirms the carboxylic acid C=O stretch.

- HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 277.0974) and purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Referencing safety data sheets (SDS) for analogous quinoxaline derivatives:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work under fume hoods to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across polar and non-polar solvents?

- Methodological Answer: Systematic solubility studies under controlled conditions (e.g., 25°C, 1 atm) using UV-Vis spectroscopy or gravimetric analysis are recommended. For polar aprotic solvents (DMSO, DMF), solubility is enhanced due to hydrogen bonding with the carboxylic group, while non-polar solvents (toluene) show limited solubility. Conflicting data may arise from impurities or incomplete equilibration; replicate experiments with HPLC-pure samples are advised .

Q. What experimental challenges arise in achieving regioselective functionalization of the quinoxaline ring, and how can they be mitigated?

- Methodological Answer: The electron-deficient quinoxaline ring favors electrophilic substitution at the 5- and 6-positions. Regioselectivity is influenced by:

- Protecting groups: Temporary protection of the carboxylic acid (e.g., methyl ester formation) reduces steric hindrance.

- Catalysis: Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) improve selectivity for aryl substituents.

- Computational modeling: DFT calculations predict reactive sites to guide synthetic design .

Q. How does the carboxylic acid moiety in this compound influence its coordination chemistry with transition metals?

- Methodological Answer: The deprotonated carboxylate acts as a bidentate ligand, forming stable complexes with metals like Cu(II) or Fe(III). Stability constants (log K) can be determined via potentiometric titrations in aqueous ethanol. Spectrophotometric titration (e.g., UV-Vis at 250–400 nm) tracks ligand-to-metal charge transfer (LMCT) bands to assess binding stoichiometry .

Q. What strategies are effective in analyzing thermal decomposition pathways of this compound?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition stages (e.g., CO loss from decarboxylation at ~200–250°C). Coupled with GC-MS, this reveals volatile byproducts (e.g., phenylquinoxaline fragments). Kinetic parameters (E, ΔH) are derived via Flynn-Wall-Ozawa analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.